N-(2-hydroxy-5-methylphenyl)-2-phenacylsulfanylacetamide
Description
N-(2-hydroxy-5-methylphenyl)-2-phenacylsulfanylacetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxy group, a methyl group, and a phenacylsulfanylacetamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in research and industry.
Properties
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)-2-phenacylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-12-7-8-15(19)14(9-12)18-17(21)11-22-10-16(20)13-5-3-2-4-6-13/h2-9,19H,10-11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFFZVJJSWSORV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)CSCC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-5-methylphenyl)-2-phenacylsulfanylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phenacylsulfanylacetamide moiety: This can be achieved by reacting phenacyl chloride with thiourea to form phenacylthiourea, followed by hydrolysis to yield phenacylsulfanylacetamide.
Introduction of the hydroxy and methyl groups: The hydroxy and methyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as methyl iodide and sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. Catalysts such as Cu/γ-Al2O3 can be employed to facilitate the reactions, ensuring high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-5-methylphenyl)-2-phenacylsulfanylacetamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The phenacyl group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenacyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohol derivatives, and substituted phenacylsulfanylacetamides, depending on the specific reagents and conditions employed .
Scientific Research Applications
N-(2-hydroxy-5-methylphenyl)-2-phenacylsulfanylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Industry: The compound is used in the production of UV absorbers and stabilizers for polymers.
Mechanism of Action
The mechanism by which N-(2-hydroxy-5-methylphenyl)-2-phenacylsulfanylacetamide exerts its effects involves several molecular targets and pathways:
Antioxidant Activity: The hydroxy group can donate hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage.
Enzyme Inhibition: The compound can inhibit specific enzymes involved in inflammatory pathways, reducing inflammation and associated symptoms.
Cellular Signaling: It can modulate signaling pathways related to cell growth and apoptosis, making it a potential candidate for anticancer research.
Comparison with Similar Compounds
N-(2-hydroxy-5-methylphenyl)-2-phenacylsulfanylacetamide can be compared with other similar compounds such as:
N-(2-hydroxy-5-methylphenyl)-benzenepropanamide: This compound also exhibits antioxidant properties but has different reactivity due to the absence of the phenacylsulfanylacetamide moiety.
N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide: Similar in structure but with variations in the phenyl group, affecting its biological activity and applications
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research domains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
